molecular formula C21H27NO3S2 B1208974 Mazaticol CAS No. 42024-98-6

Mazaticol

Cat. No.: B1208974
CAS No.: 42024-98-6
M. Wt: 405.6 g/mol
InChI Key: AMHPTVWBZSYFSS-OAGGEKHMSA-N
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Preparation Methods

Mazaticol is synthesized through a series of chemical reactions involving the formation of its bicyclic structure and the attachment of the di-2-thienyl glycolate moiety. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficient production of this compound .

Chemical Reactions Analysis

Mazaticol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

CAS No.

42024-98-6

Molecular Formula

C21H27NO3S2

Molecular Weight

405.6 g/mol

IUPAC Name

[(1R,3R,5S)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C21H27NO3S2/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3/t14-,15-,16+/m1/s1

InChI Key

AMHPTVWBZSYFSS-OAGGEKHMSA-N

Isomeric SMILES

CC1(CC[C@@H]2C[C@H](C[C@@H]1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C

SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C

Canonical SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C

Synonyms

6,6,9-trimethyl-9-azabicyclo(3.3.1)non-3 beta-yl alpha,alpha-di-(2-thienyl) glycolic acid, hydrochloride
KAO-264
mazaticol
mazaticol hydrochloride, (exo)-isomer
mazaticol hydrochloride, 9-(methyl-(14)C)-labeled, (exo)-isomer
mazaticol hydrochloride, carboxy, alpha-di-14C-labeled
PG-501

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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